1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
1-[1-(Adamantan-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1016765-13-1) features a hybrid structure combining a rigid adamantane scaffold with a conformationally flexible pyrrolidone ring. The molecular formula $$ \text{C}{17}\text{H}{25}\text{NO}_{3} $$ includes a 5-oxopyrrolidine core substituted at the 3-position with a carboxylic acid group and at the 1-position with a 1-(adamantan-1-yl)ethyl moiety. The adamantane group adopts a chair-like cyclohexane conformation, while the pyrrolidone ring exhibits partial planarity due to conjugation between the carbonyl group (C=O) and the adjacent nitrogen atom.
Key stereochemical features include:
- Chiral centers : The asymmetric carbon at the 3-position of the pyrrolidine ring introduces stereoisomerism, though specific optical activity data remain unreported in literature.
- Torsional angles : The ethyl linker between adamantane and pyrrolidine allows rotational flexibility, with energy minima favoring gauche conformations (dihedral angles ≈ 60°) to minimize steric clashes between the adamantane and pyrrolidine moieties.
- Hydrogen-bonding capacity : The carboxylic acid group ($$ \text{-COOH} $$) and pyrrolidone carbonyl ($$ \text{C=O} $$) create dual hydrogen-bond donor/acceptor sites critical for molecular recognition.
Table 1 : Key structural parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular weight | 291.39 g/mol | |
| Adamantane C-C bond length | 1.54–1.56 Å (typical for adamantanes) | |
| Pyrrolidine ring puckering | Envelope conformation (Cγ-exo) |
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-10(18-9-14(16(20)21)5-15(18)19)17-6-11-2-12(7-17)4-13(3-11)8-17/h10-14H,2-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHDNNGVBIRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N4CC(CC4=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of adamantane derivativesThe final step involves the oxidation of the pyrrolidine ring to introduce the oxo group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Antioxidant Activity
Recent studies have shown that derivatives of compounds similar to 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid exhibit notable antioxidant properties. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activity that surpasses that of well-known antioxidants like ascorbic acid .
Anticancer Properties
Research has indicated that adamantane-based compounds, including derivatives of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have revealed potent anti-proliferative activity against human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells, with specific derivatives showing IC50 values as low as 10.56 μM against HepG2 cells . The mechanism of action appears to involve apoptosis induction through caspase activation pathways .
Crystal Structure Analysis
The crystal structure of compounds related to 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid has been studied using X-ray diffraction techniques. These analyses provide insights into the molecular geometry and potential interactions within biological systems, which are crucial for understanding the compound's reactivity and stability in various environments .
Synthesis and Characterization
The synthesis of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common method includes the reaction of adamantane derivatives with pyrrolidine carboxylic acids under controlled conditions to yield the desired compound. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized products .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Scaffold Modifications
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1)
Features a chlorinated hydroxyphenyl group at the pyrrolidine nitrogen. This substitution enhances antioxidant activity (1.5× ascorbic acid in DPPH assays) due to electron-withdrawing effects stabilizing radical intermediates .
Functional Group Variations
- 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 6) An amino group at the phenyl ring boosts reducing power (optical density = 1.675 in reducing power assays), likely via electron donation and radical scavenging .
- 1-(5-Chloro-2-hydroxy-3-nitrosophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 5)
Nitroso groups exhibit dual redox activity but may reduce bioavailability due to polarity .
Functional and Pharmacological Comparison
Antioxidant Activity
| Compound | DPPH Radical Scavenging (vs. Ascorbic Acid) | Reducing Power (OD 700 nm) | Key Substituent |
|---|---|---|---|
| Compound 10 (Thiazole) | 1.5× | 1.149 | 1,3,4-Oxadiazole-thiazole |
| Compound 21 (Triazole) | 1.35× | 1.149 | 4-Methyl-1,2,4-triazole |
| Adamantane derivative | Not reported | Not reported | Adamantane-ethyl |
Key Findings :
Antimicrobial and Anticancer Potential
Biological Activity
1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a compound with potential therapeutic applications due to its unique structural features. The compound features an adamantane moiety, which is known for its stability and ability to interact with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by detailed research findings and data tables.
- Molecular Formula: C17H25NO3
- Molecular Weight: 291.3853 g/mol
- CAS Number: [not provided in search results]
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-3-carboxylic acids, including the compound , exhibit varying degrees of antimicrobial activity against Gram-positive bacteria. A study highlighted the structure-dependent nature of this activity, emphasizing the need for further exploration of such compounds as potential antimicrobial agents against resistant strains.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | MIC > 128 µg/mL |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Enterococcus faecalis | MIC < 32 µg/mL |
| 3,5-Dichloro-2-hydroxyphenyl derivative | Clostridium difficile | MIC < 16 µg/mL |
The above table summarizes findings from various studies indicating that while some derivatives show promising antimicrobial activity, others, including the adamantane derivative, require further optimization to enhance efficacy.
Anticancer Activity
The anticancer properties of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid have been investigated in vitro using various cancer cell lines. Notably, studies have shown that modifications to the pyrrolidine structure can significantly impact cytotoxicity against cancer cells.
Table 2: Anticancer Activity Against A549 Cells
| Compound | Viability (%) after Treatment (100 µM) | Significance Level (p-value) |
|---|---|---|
| Control (Untreated) | 100% | - |
| 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid | 63.4% | p < 0.05 |
| 3,5-Dichloro derivative | 21.2% | p < 0.001 |
The data indicates that the adamantane derivative significantly reduces cell viability in A549 lung adenocarcinoma cells, suggesting potential as an anticancer agent. The presence of specific substituents on the pyrrolidine ring appears to enhance this effect.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine carboxylic acids. For instance, a comparative analysis was conducted on different substitutions on the pyrrolidine ring to assess their biological activities against both microbial and cancerous cells.
Case Study: Structure-Activity Relationship Analysis
In a systematic investigation, researchers synthesized a series of substituted pyrrolidine derivatives and evaluated their biological activities. The results showed that:
- Compounds with halogen substitutions exhibited enhanced antibacterial properties.
- The introduction of electron-withdrawing groups significantly increased anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling adamantane derivatives with pyrrolidine precursors. For example, analogous compounds (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are synthesized via condensation reactions between aldehydes (e.g., 4-chlorobenzaldehyde) and pyrrolidine-2,5-dione under acidic catalysis (HCl) at elevated temperatures . For the target compound, introducing the adamantane group may require alkylation or Friedel-Crafts-like reactions. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and stoichiometric ratios to minimize steric hindrance from the bulky adamantane moiety .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and adamantane integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as demonstrated for structurally related pyrrolidine derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by identifying residual solvents or by-products .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility profiling in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) is conducted using shake-flask methods followed by HPLC quantification. Stability studies involve incubating the compound at 37°C in simulated gastric/intestinal fluids, with degradation monitored via LC-MS. Adamantane’s hydrophobicity may necessitate formulation with cyclodextrins or surfactants to enhance bioavailability .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the adamantane group in this compound?
- Methodological Answer : Steric effects from the adamantane group can impede substitution reactions. Strategies include:
- Using bulky leaving groups (e.g., mesyl or tosyl) to facilitate nucleophilic displacement.
- Employing transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions under mild conditions.
- Optimizing solvent polarity (e.g., THF or DCM) to balance reaction kinetics and steric accessibility .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) relevant to receptor binding. Molecular docking (using software like AutoDock Vina) simulates interactions with target proteins (e.g., viral proteases or enzymes). For adamantane derivatives, such models have been validated against experimental IC₅₀ values in antiviral assays .
Q. How should researchers resolve contradictory data regarding the regioselectivity of substitution reactions in adamantane-containing pyrrolidine derivatives?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Systematic Design of Experiments (DoE) can isolate variables like temperature, solvent, and catalyst. Advanced spectroscopic techniques (e.g., 2D NMR or in-situ IR) track intermediate formation, while kinetic studies (e.g., Eyring plots) differentiate mechanistic pathways .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a protease inhibitor?
- Methodological Answer : Fluorescence-based assays using quenched substrates (e.g., FRET peptides) measure protease inhibition. For adamantane derivatives, IC₅₀ values are determined via dose-response curves. Counter-screening against off-target proteases (e.g., thrombin or trypsin) ensures selectivity. Cellular assays (e.g., viral replication in HEK293 cells) validate efficacy in physiological contexts .
Data Contradiction & Optimization
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for this compound, and how can this be controlled?
- Methodological Answer : Variations in ee may stem from chiral center formation during alkylation or cyclization. Asymmetric catalysis (e.g., chiral Brønsted acids or organocatalysts) can enhance stereocontrol. Chiral HPLC or capillary electrophoresis monitors ee, while crystallization-induced dynamic resolution (CIDR) purifies enantiomers .
Q. How can researchers address discrepancies in reported cytotoxicity values across cell lines?
- Methodological Answer : Variability may arise from cell-specific uptake or metabolic differences. Standardized protocols (e.g., MTT assays with matched incubation times and serum conditions) improve reproducibility. Mechanistic studies (e.g., ROS detection or apoptosis markers) differentiate cytotoxic vs. cytostatic effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
